molecular formula C23H22N4O3S B2854860 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 942004-15-1

2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2854860
CAS No.: 942004-15-1
M. Wt: 434.51
InChI Key: PMMFFUSFKJGOCW-UHFFFAOYSA-N
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Description

2-(7-(2,4-Dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide is a thiazolo[4,5-d]pyridazine derivative characterized by a bicyclic core structure fused with a thiazole ring. Key substituents include a 2,4-dimethylphenyl group at position 7, a methyl group at position 2, and an acetamide moiety linked to a 4-methoxyphenyl group.

Properties

IUPAC Name

2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-13-5-10-18(14(2)11-13)20-22-21(24-15(3)31-22)23(29)27(26-20)12-19(28)25-16-6-8-17(30-4)9-7-16/h5-11H,12H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMFFUSFKJGOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide

Structural Differences :

  • Position 7 Substituent : Thiophen-2-yl (C₄H₃S) replaces the 2,4-dimethylphenyl group.
  • Acetamide Side Chain : The 4-methoxyphenyl group is replaced with a 4-chlorophenyl.

Physicochemical Implications :

  • Electron Effects : The 4-chlorophenyl group (electron-withdrawing) may reduce solubility compared to the 4-methoxyphenyl (electron-donating) group.
  • Steric and Aromatic Interactions : The thiophene ring (smaller, planar) versus 2,4-dimethylphenyl (bulkier, substituted benzene) may alter binding affinity to biological targets.
Parameter Target Compound Compound
Core Structure Thiazolo[4,5-d]pyridazin-4-one Thiazolo[4,5-d]pyridazin-4-one
Position 7 Substituent 2,4-Dimethylphenyl (C₈H₉) Thiophen-2-yl (C₄H₃S)
Position 2 Substituent Methyl (CH₃) Methyl (CH₃)
Acetamide Side Chain N-(4-Methoxyphenyl) (C₇H₇O) N-(4-Chlorophenyl) (C₆H₄Cl)
Molecular Formula (Inferred) C₂₃H₂₂N₄O₃S C₂₀H₁₆ClN₄O₂S₂
Molecular Weight (Inferred) ~434 g/mol ~477 g/mol

Key Observations :

  • The 2,4-dimethylphenyl substituent may confer greater steric bulk, influencing target selectivity versus the thiophene-containing analogue.

Comparison with Other Structural Classes

Compounds listed in (e.g., peptide-like derivatives with hexan chains and tetrahydropyrimidinyl groups) belong to distinct structural classes and lack the thiazolo[4,5-d]pyridazine core.

Q & A

Basic: What are the standard synthetic routes for this thiazolo-pyridazinone derivative?

Answer:
The synthesis typically involves multi-step reactions starting with precursor molecules such as substituted pyridazines or thiazole intermediates. Key steps include:

  • Thiazole ring formation : Phosphorus pentasulfide (P₂S₅) is often used to cyclize thioamide precursors into the thiazolo[4,5-d]pyridazinone core .
  • Acetamide coupling : Acyl chlorides or activated esters react with aryl amines (e.g., 4-methoxyaniline) under basic conditions (e.g., triethylamine) to form the acetamide moiety .
  • Substituent introduction : Aryl groups (e.g., 2,4-dimethylphenyl) are introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
    Reaction monitoring via TLC/HPLC and purification by column chromatography are critical for yield optimization.

Basic: How is the structural integrity of this compound confirmed?

Answer:
Characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring connectivity .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peaks) .
  • IR spectroscopy : Stretching frequencies (e.g., C=O at ~1700 cm⁻¹) verify functional groups like the oxo-thiazole .
  • X-ray crystallography (if available): Resolves stereoelectronic effects in the solid state .

Basic: What biological activities are associated with structurally similar compounds?

Answer:
Analogous thiazolo-pyridazinones exhibit:

  • Anticancer activity : Inhibition of kinases (e.g., EGFR) or DNA intercalation .
  • Antimicrobial effects : Disruption of bacterial cell wall synthesis (e.g., against S. aureus) .
  • Anti-inflammatory action : COX-2 suppression in murine models .
    Note: Activity varies with substituents; e.g., electron-withdrawing groups enhance kinase inhibition .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Answer:
Contradictions (e.g., varying IC₅₀ values) may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., MCF-7 for cancer) and controls .
  • Purity validation : HPLC purity >95% and elemental analysis to exclude batch variability .
  • Meta-analysis : Compare data across peer-reviewed studies, prioritizing those with full spectral/data deposition .

Advanced: What experimental approaches elucidate the mechanism of action?

Answer:

  • Enzyme assays : Measure inhibition of target enzymes (e.g., topoisomerase II) using fluorogenic substrates .
  • Molecular docking : Predict binding modes using software like AutoDock Vina and validate via mutagenesis .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment in model organisms .

Advanced: How can synthetic yields be optimized for scale-up?

Answer:

  • Design of Experiments (DoE) : Optimize variables (temperature, solvent polarity) using response surface methodology .
  • Alternative catalysts : Replace traditional bases (NaOH) with phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .
  • Flow chemistry : Continuous synthesis reduces intermediate degradation .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Answer:

  • Substituent libraries : Synthesize analogs with varied aryl (e.g., 4-fluorophenyl) or heteroaryl (e.g., thiophene) groups .
  • Bioisosteric replacement : Replace the acetamide moiety with sulfonamides or ureas to assess potency shifts .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical electrostatic/hydrophobic features .

Advanced: How can computational modeling predict pharmacokinetic properties?

Answer:

  • ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions .
  • MD simulations : GROMACS models predict membrane permeability and stability in physiological buffers .
  • QSAR models : Train machine learning algorithms on bioactivity datasets to prioritize analogs .

Advanced: What are best practices for handling air/moisture-sensitive intermediates?

Answer:

  • Schlenk techniques : Use inert atmospheres (N₂/Ar) for reactions involving organometallic reagents .
  • Low-temperature quenching : Add intermediates to cold aqueous solutions to prevent decomposition .
  • Stabilizing agents : Chelate reactive intermediates with crown ethers or ionic liquids .

Advanced: How should biological activity be validated preclinically?

Answer:

  • In vitro models : 3D tumor spheroids for cancer or biofilm assays for antimicrobial activity .
  • In vivo testing : Xenograft models (e.g., nude mice) with pharmacokinetic profiling (Cₘₐₓ, t₁/₂) .
  • Toxicity screening : Ames test for mutagenicity and hERG assay for cardiotoxicity .

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